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Compound of Interest

Compound Name: 1-Chloro-2-propanol

CAS No.: 68187-19-9

Cat. No.: B7770421

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and

Drug Development Professionals Focus: Differentiation of regioisomers, impurity profiling, and

quantitative protocols.

Executive Summary: The Isomer Challenge
In pharmaceutical synthesis and propylene oxide manufacturing, 1-Chloro-2-propanol (sec-

propylene chlorohydrin) rarely exists in isolation. It is almost invariably accompanied by its

regioisomer, 2-Chloro-1-propanol.

While they share a molecular weight (94.54 g/mol ) and similar boiling points (~127°C), their

reactivity profiles differ significantly. 1-Chloro-2-propanol is a secondary alcohol and a

precursor to propylene oxide, whereas 2-Chloro-1-propanol is a primary alcohol often

considered a process impurity. Distinguishing these isomers is critical for:

Genotoxic Impurity (GTI) Profiling: Both are potential alkylating agents.

Process Optimization: Monitoring the regioselectivity of chlorohydrination.
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This guide provides a definitive spectroscopic comparison to enable precise identification and

quantification.

NMR Spectroscopy: The Gold Standard for
Structural Confirmation
Nuclear Magnetic Resonance (NMR) is the most reliable method for distinguishing the two

isomers in a mixture. The key differentiator is the chemical shift of the methyl group protons (

) and the splitting pattern of the methylene (

) protons.

Comparative H NMR Data (in )
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Feature
1-Chloro-2-propanol

(Major Isomer)
2-Chloro-1-propanol

(Minor Isomer)
Differentiation Logic

Structure
Secondary vs.

Primary Alcohol

Methyl (

)
1.25 ppm (Doublet) 1.55 ppm (Doublet)

The Cl atom on the

-carbon in the 2-

isomer deshields the

methyl group more

strongly than the OH

group in the 1-isomer.

Methine (

)

3.95 – 4.05 ppm

(Multiplet)

4.15 – 4.25 ppm

(Multiplet)

The

proton is slightly

downfield compared

to

.

Methylene (

)

3.55 – 3.65 ppm

(Doublet of Doublets)

3.70 – 3.85 ppm

(Multiplet)

(1-isomer) appears as

a distinct dd;

(2-isomer) is often

broader due to

exchange.

Hydroxyl (

)

~2.5 ppm (Broad,

variable)

~2.2 ppm (Broad,

variable)

Not reliable for

identification due to

concentration/solvent

dependence.
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Expert Insight: In a crude reaction mixture, look immediately at the 1.2–1.6 ppm region. Two

doublets will appear. The integral ratio of the

1.25 peak to the

1.55 peak gives the direct molar ratio of the 1-chloro to 2-chloro isomers.

Mass Spectrometry: The Impurity Detective
When analyzing trace levels (ppm/ppb) in drug substances, GC-MS is the method of choice.

Electron Ionization (EI) produces distinct fragmentation patterns driven by

-cleavage rules.

Fragmentation Pathway Analysis[1][2]
1-Chloro-2-propanol: The molecular ion breaks adjacent to the alcohol carbon.[1] The loss

of the chloromethyl group (

) is energetically favorable, leading to a dominant base peak at m/z 45.

2-Chloro-1-propanol:

-cleavage occurs adjacent to the primary alcohol, resulting in the loss of the chloroethyl
group or fragmentation to m/z 31 (

), the classic primary alcohol marker.

Visualization: Fragmentation Mechanisms[1]
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1-Chloro-2-propanol
(M+ m/z 94/96)

Loss of CH2Cl
(Alpha Cleavage)

Note: Both show M+2 peaks (3:1 ratio)
due to Chlorine isotopes

2-Chloro-1-propanol
(M+ m/z 94/96)

Loss of CH3CHCl
(Alpha Cleavage)

Base Peak: m/z 45
[CH3-CH=OH]+

Base Peak: m/z 31
[CH2=OH]+

Dominant Pathway

Diagnostic for Primary OH

Click to download full resolution via product page

Figure 1: Comparative Mass Spectrometry Fragmentation Pathways. The base peak difference

(m/z 45 vs.[2] 31) is the primary identification key.

Analytical Workflow: Trace Impurity Quantification
For quantifying these compounds in a complex matrix (e.g., an API or reaction solvent), direct

injection can lead to peak tailing due to the hydroxyl group. Derivatization is recommended to

improve volatility and peak shape.

Recommended Protocol: Silylation GC-MS[5]
Objective: Quantify 1-Chloro-2-propanol and 2-Chloro-1-propanol at <10 ppm levels.

Reagents:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS

Internal Standard: 1-Chloro-3-methoxy-2-propanol or deuterated analog.

Solvent: Ethyl Acetate (anhydrous).

Step-by-Step Protocol:

Extraction: Dissolve 50 mg of sample in 1.0 mL Ethyl Acetate.

Drying: Add 50 mg anhydrous
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to remove trace water (critical as water destroys silylation reagents).

Derivatization:

Transfer 200

L of supernatant to a GC vial.

Add 50

L BSTFA/TMCS.

Incubate at 60°C for 30 minutes.

Analysis: Inject 1

L into GC-MS (Splitless mode).

Analytical Workflow Diagram
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Sample Matrix
(API/Reaction Mix)

Liquid-Liquid Extraction
(Ethyl Acetate)

Dehydration
(Anhydrous Na2SO4)

Derivatization
(BSTFA + 1% TMCS, 60°C, 30 min)

GC Separation
(DB-5ms Column)

MS Detection (SIM Mode)

Data Analysis
Monitor Ions:

Target: m/z 117 (M-CH2Cl)
Confirm: m/z 103

Click to download full resolution via product page

Figure 2: Optimized GC-MS Workflow for Chlorohydrin Analysis. Derivatization prevents peak

tailing and improves sensitivity.

Comparative Data Summary
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Parameter 1-Chloro-2-propanol 2-Chloro-1-propanol

CAS Number 127-00-4 78-89-7

Boiling Point 127°C 128°C

IR Spectrum (

)

: 3350 (broad)

: 710 (strong)

: 3350 (broad)

: 670 (strong)

Key MS Ion (Base) m/z 45 m/z 31

Key NMR Shift (

)
Methyl doublet @ 1.25 ppm Methyl doublet @ 1.55 ppm

Genotoxicity Status Potential mutagen (alkylating) Potential mutagen (alkylating)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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